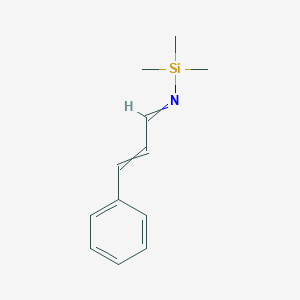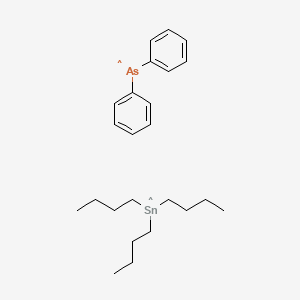
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is an organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- can be achieved through several methods. One common approach involves the reaction of dichloromaleic anhydride with aniline under dielectric heating at reflux conditions. Acetic acid is used as a catalyst, and ethanol serves as the solvent. This method yields the desired compound with good efficiency, ranging from 39.56% to 70.21%, and the reaction time is significantly reduced to 15-20 minutes .
Industrial Production Methods
In industrial settings, the production of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave radiation in organic synthesis has been shown to increase yield and reduce reaction time, making it a preferred method for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, amines, and substituted quinolinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its biological activity, it is explored for drug development and therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
Uniqueness
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is unique due to its specific structure, which includes a quinolinone core with dichloro and phenyl substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
110254-67-6 |
|---|---|
Molekularformel |
C15H9Cl2NO |
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
3,4-dichloro-1-phenylquinolin-2-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-13-11-8-4-5-9-12(11)18(15(19)14(13)17)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
NFPMZXUAPZUJND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


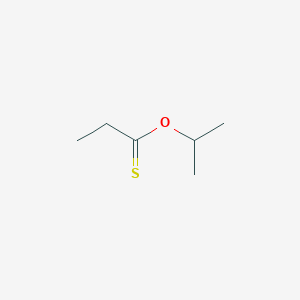
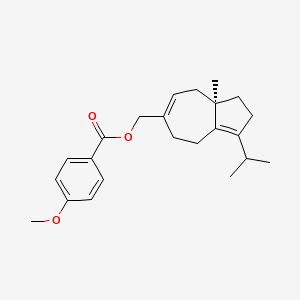
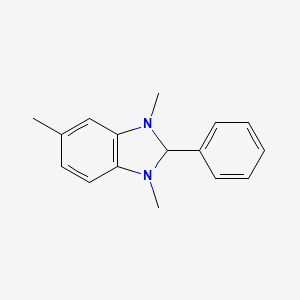
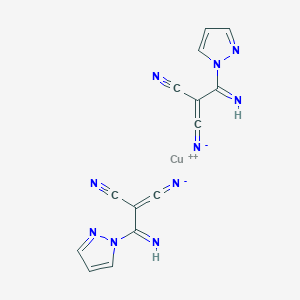
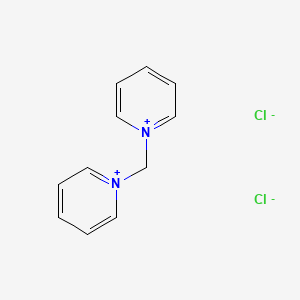
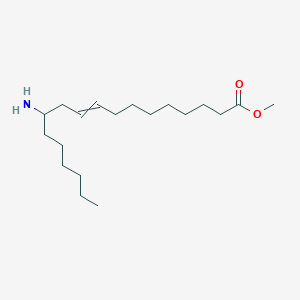
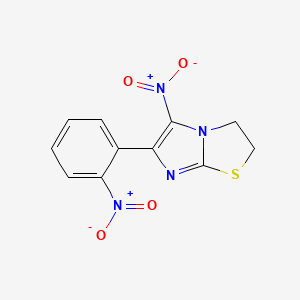
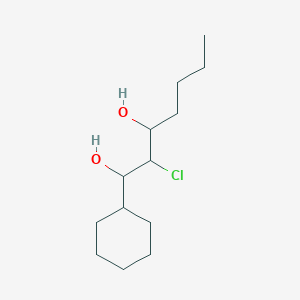
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
